molecular formula C2H3F3N2 B1306029 Trifluoroacetamidine CAS No. 354-37-0

Trifluoroacetamidine

Cat. No.: B1306029
CAS No.: 354-37-0
M. Wt: 112.05 g/mol
InChI Key: NITMACBPVVUGOJ-UHFFFAOYSA-N
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Safety and Hazards

Trifluoroacetamidine is classified as Acute Tox. 4 Oral and Eye Irrit. 2 according to the 2012 OSHA Hazard Communication Standard . It causes skin irritation and serious eye irritation, and it may cause respiratory irritation . It should be handled with care, avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

Trifluoroacetimidoyl halides, which are related to Trifluoroacetamidine, have been identified as potent trifluoromethyl synthons that can be used to construct a wide variety of trifluoromethyl-containing compounds and trifluoromethyl-substituted N-heterocycles . The exploitation of more in-depth applications of fluorinated imidoyl halides to construct structurally complicated fluorine-containing molecules and natural products is highly desirable in the future .

Biochemical Analysis

Biochemical Properties

Trifluoroacetamidine plays a significant role in biochemical reactions as a probe for determining membrane potential and intracellular volume of erythrocytes . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used as a protected ammonia equivalent in biochemical reactions . The interactions of this compound with these biomolecules are crucial for its function as a probe in NMR studies.

Cellular Effects

This compound influences various types of cells and cellular processes. It affects cell function by altering membrane potential and intracellular volume, which are critical parameters in cellular physiology . These changes can impact cell signaling pathways, gene expression, and cellular metabolism. The use of this compound in fluorine-19 NMR studies provides insights into these cellular effects.

Molecular Mechanism

The mechanism of action of this compound involves its binding interactions with biomolecules. It acts as a probe in NMR studies by interacting with the cellular membrane and altering its potential . This interaction can lead to changes in enzyme activity, either through inhibition or activation, and subsequent changes in gene expression. The molecular mechanism of this compound is essential for its role in biochemical research.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable when stored at -20°C and is sensitive to moisture . Over time, its stability and degradation can influence its long-term effects on cellular function. In vitro and in vivo studies have shown that this compound can maintain its efficacy as a probe for extended periods under proper storage conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively serves as a probe for NMR studies without causing significant adverse effects . At higher doses, this compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that facilitate its function as a probe . These interactions can affect metabolic flux and metabolite levels, providing valuable information about cellular metabolism. The study of this compound’s metabolic pathways is crucial for understanding its role in biochemical research.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence its localization and accumulation, which are critical for its function as a probe. Understanding the transport and distribution of this compound helps in optimizing its use in biochemical studies.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that this compound can effectively interact with its target biomolecules and perform its role in biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Trifluoroacetamidine is typically synthesized from trifluoroacetamide. The process involves the dehydration of trifluoroacetamide using polyphosphoric acid as a solvent and phosphorus pentoxide as a dehydrating agent. The reaction produces trifluoroacetonitrile, which is then introduced into a liquid ammonia kettle to yield this compound .

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route. The process is optimized for high yield and purity, with continuous reaction steps and the reutilization of catalysts. The method involves refluxing and water-dividing under the action of a catalyst to collect gaseous trifluoroacetonitrile, which is then reacted with liquid ammonia .

Chemical Reactions Analysis

Types of Reactions: Trifluoroacetamidine undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the trifluoromethyl group.

    Addition Reactions: The compound can undergo addition reactions with electrophiles.

    Condensation Reactions: It can form condensation products with carbonyl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include alkyl halides and conditions typically involve polar aprotic solvents.

    Addition Reactions: Electrophiles such as aldehydes and ketones are used under mild conditions.

    Condensation Reactions: Carbonyl compounds and acidic or basic catalysts are employed.

Major Products:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its dual role as a protected ammonia equivalent and its ability to inhibit DPP-IV. This dual functionality makes it valuable in both synthetic organic chemistry and medicinal chemistry .

Properties

IUPAC Name

2,2,2-trifluoroethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3F3N2/c3-2(4,5)1(6)7/h(H3,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NITMACBPVVUGOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=N)(C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30380286
Record name Trifluoroacetamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

354-37-0
Record name Trifluoroacetamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trifluoroacetamidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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